

5-Bromopyrimidin-2(1H)-one hydrobromide CAS number and molecular structure

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Compound of Interest

Compound Name: 5-Bromopyrimidin-2(1H)-one
hydrobromide

Cat. No.: B1338041

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In-Depth Technical Guide: 5-Bromopyrimidin-2(1H)-one hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromopyrimidin-2(1H)-one hydrobromide**, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, a plausible synthetic route, and potential applications as a versatile building block in the synthesis of novel therapeutic agents. While direct biological data and established signaling pathway interactions for this specific hydrobromide salt are not extensively documented in publicly available literature, this guide extrapolates its potential from the known activities of related 5-bromopyrimidine scaffolds.

Chemical Identity and Molecular Structure

5-Bromopyrimidin-2(1H)-one hydrobromide is the hydrobromide salt of 5-bromo-2-hydroxypyrimidine. The presence of the bromine atom at the 5-position and the pyrimidinone core makes it a valuable intermediate for further chemical modifications.

CAS Number: 81590-30-9[1][2][3][4][5]

Molecular Structure:

The molecular structure consists of a pyrimidinone ring substituted with a bromine atom at the 5-position, which is protonated and associated with a bromide counter-ion.

- Molecular Formula: $C_4H_4Br_2N_2O$ [1][2][3][4][5]
- SMILES: Br.BrC1=CNC(=O)N=C1 [4]
- InChI Key: Information not available in search results.

Physicochemical Properties

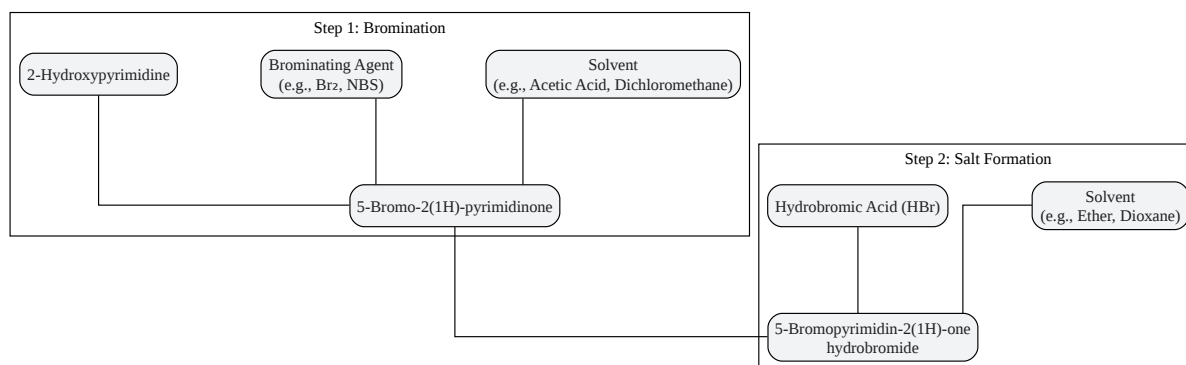
The physicochemical properties of **5-Bromopyrimidin-2(1H)-one hydrobromide** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	255.90 g/mol	[1][4]
Appearance	Solid (predicted)	
Purity	Typically available at $\geq 95\%$	[3]
Storage Conditions	Sealed in a dry, room temperature environment.	[1][4][5]
Solubility	Information not available in search results.	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **5-Bromopyrimidin-2(1H)-one hydrobromide** is not readily available in the searched literature, a plausible synthetic route can be devised based on established methods for the synthesis of related 5-bromopyrimidine compounds. A general two-step process would involve the bromination of a pyrimidine precursor followed by salt formation.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **5-Bromopyrimidin-2(1H)-one hydrobromide**.

Experimental Protocol: A General Approach

Step 1: Synthesis of 5-Bromo-2(1H)-pyrimidinone

This procedure is adapted from general methods for the bromination of pyrimidines.

- Dissolve 2-hydroxypyrimidine in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon.
- Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution while maintaining a controlled temperature, typically at or below room temperature.

- Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification.
- Purification is typically achieved by recrystallization from a suitable solvent to yield the 5-bromo-2(1H)-pyrimidinone product.

Step 2: Formation of the Hydrobromide Salt

- Dissolve the purified 5-bromo-2(1H)-pyrimidinone in an appropriate anhydrous solvent, such as diethyl ether or dioxane.
- Slowly add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or ether) to the pyrimidinone solution with stirring.
- The hydrobromide salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain **5-Bromopyrimidin-2(1H)-one hydrobromide**.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromopyrimidine core is a prevalent scaffold in medicinal chemistry due to its ability to serve as a versatile synthetic handle for the introduction of various functional groups, often through cross-coupling reactions. While direct biological activity data for **5-Bromopyrimidin-2(1H)-one hydrobromide** is scarce, its derivatives have shown significant potential in various therapeutic areas.

Kinase Inhibitors

Derivatives of 5-bromopyrimidine have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, a series of novel 5-

bromo-pyrimidine derivatives have been investigated as Bcr/Abl tyrosine kinase inhibitors for their potential in treating chronic myeloid leukemia.[6]

Bone Anabolic Agents

Recent studies have explored pyrimidine derivatives as potential bone anabolic agents. One study reported the design and synthesis of pyrimidine derivatives that promote osteogenesis through the BMP2/SMAD1 signaling pathway. A 5-bromo-substituted pyrimidine derivative was identified as a particularly efficacious agent in this study.[7]

Other Potential Applications

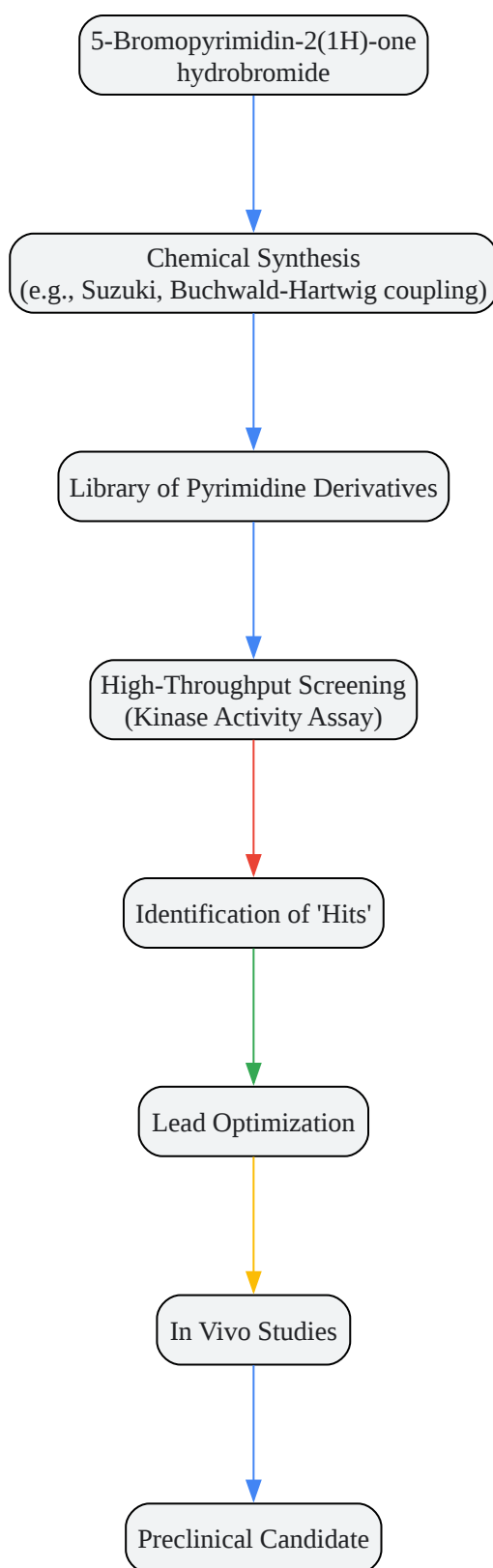
The pyrimidine scaffold is a key component in a wide range of biologically active molecules, including antivirals, antibacterials, and CNS-acting agents. The 5-bromo substituent provides a reactive site for the synthesis of diverse libraries of compounds for screening against various biological targets.

Potential Signaling Pathway Interactions

Based on the demonstrated activity of its derivatives, **5-Bromopyrimidin-2(1H)-one hydrobromide** could be a precursor for compounds that modulate key signaling pathways in diseases like cancer and osteoporosis.

Hypothetical Workflow for Screening as a Kinase Inhibitor

The following diagram illustrates a hypothetical workflow for the screening of a library of compounds derived from **5-Bromopyrimidin-2(1H)-one hydrobromide** for kinase inhibitory activity.



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Caption: Drug discovery workflow for developing kinase inhibitors from a 5-bromopyrimidine scaffold.

Conclusion

5-Bromopyrimidin-2(1H)-one hydrobromide is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its utility is primarily as a synthetic intermediate, with the 5-bromo position serving as a key site for diversification. While direct biological data on the hydrobromide salt itself is limited, the extensive research on its derivatives highlights the significant potential of this scaffold in the development of novel therapeutics, particularly in the areas of oncology and regenerative medicine. Further research into the direct biological effects of this compound and the development of optimized synthetic protocols are warranted.

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